6-(Chloromethyl)-2-methyl-1,3-benzoxazole
Description
6-(Chloromethyl)-2-methyl-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a chloromethyl group at position 6 and a methyl group at position 2. Benzoxazoles are aromatic systems combining benzene and oxazole rings, where the oxygen and nitrogen atoms contribute to electron-deficient characteristics. The chloromethyl group (-CH₂Cl) enhances electrophilicity, making the compound a versatile intermediate in pharmaceutical and materials chemistry. Its reactivity stems from the labile chlorine atom, which facilitates nucleophilic substitution reactions, while the methyl group provides steric and electronic stabilization .
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-(chloromethyl)-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 |
InChI Key |
CBYAUWHPOKFATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis from 6-Amino-m-cresol and Chloroacetyl Chloride
One of the well-documented and practical methods for synthesizing this compound involves a two-step reaction starting from 6-amino-m-cresol:
- Step 1: Reaction of 6-amino-m-cresol with chloroacetyl chloride in 5,5-dimethyl-1,3-cyclohexadiene at 0 °C for 30 minutes to form an intermediate amide or related precursor.
- Step 2: Cyclization in the presence of triethylamine under reflux conditions in the same solvent for 3 hours to yield the benzoxazole ring system with the chloromethyl substituent.
Reaction Conditions and Yield:
| Step | Reagents/Conditions | Time | Temperature | Yield (%) |
|---|---|---|---|---|
| Step 1 | 6-Amino-m-cresol + chloroacetyl chloride | 0.5 hours | 0 °C | - |
| Step 2 | Triethylamine, reflux in 5,5-dimethyl-1,3-cyclohexadiene | 3 hours | Reflux | 88 |
This method is favored for its relatively high yield (88%) and straightforward procedure, making it suitable for laboratory-scale synthesis.
Chlorination of Benzoxazol-2-one Derivatives
Another approach involves the chlorination of benzoxazol-2-one derivatives to introduce chlorine substituents selectively. Although this method primarily targets 6-chlorobenzoxazol-2-one, it provides insights into selective chlorination techniques relevant to benzoxazole chemistry:
- Chlorination is performed using chlorine gas (Cl$$_2$$) in a protic organic solvent at low temperatures (-70 to 20 °C) to suppress side reactions such as dichlorination.
- This controlled chlorination yields high-purity chlorinated benzoxazoles by minimizing by-products.
While this method is more relevant for chlorobenzoxazol-2-one derivatives, the principles of selective chlorination and reaction condition control are applicable to related benzoxazole syntheses.
Synthesis via 6-Chloro-2-mercaptobenzoxazole and Trichloromethyl Chloroformate (Superpalite)
Although this method is primarily described for preparing 2,6-dichlorobenzoxazole, it demonstrates advanced catalytic and reagent strategies that can be adapted for chloromethyl benzoxazoles:
- The process uses 6-chloro-2-mercaptobenzoxazole as a starting material with trichloromethyl chloroformate (commercially known as superpalite) as a phosgene substitute.
- The reaction is catalyzed by dimethylformamide (DMF) and conducted in toluene at controlled temperatures (40–70 °C during addition, then 60–100 °C for reaction completion).
- The superpalite is added dropwise over 4–8 hours, followed by heating for 1–4 hours to complete the reaction, yielding the target chlorinated benzoxazole with high purity and yield (up to 98.2%).
- Avoids use of toxic phosgene gas and harsh chlorinating agents.
- High product yield and purity with minimal side reactions.
- Simplified post-reaction processing as the product remains in toluene solution without the need for separation.
- Lower equipment and environmental requirements due to reduced toxic gas handling.
Representative Data from Experimental Examples:
| Example | Temp. During Addition (°C) | Temp. During Reaction (°C) | DMF (g) | Yield (%) | Product Content (%) |
|---|---|---|---|---|---|
| 1 | 60 | 80 | 0.8 | 90.9 | 30.3 |
| 4 | 50 | 70 | 1.0 | 96.0 | 31.8 |
| 6 | 50 | 60 | 1.2 | 98.1 | 32.5 |
| 8 | 50 | 60 | 1.2 | 98.2 | 32.3 |
This method, while described for 2,6-dichlorobenzoxazole, illustrates state-of-the-art catalytic chlorination techniques that can be adapted for related benzoxazole derivatives.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Amino-m-cresol + Chloroacetyl Chloride | 6-Amino-m-cresol, chloroacetyl chloride | Triethylamine, 5,5-dimethyl-1,3-cyclohexadiene | 0 °C then reflux (3 h) | 88 | Straightforward, good yield | Requires handling acid chlorides |
| Chlorination of Benzoxazol-2-one | Benzoxazol-2-one derivatives | Chlorine gas, protic solvent | -70 to 20 °C | High (not specified) | High purity, selective chlorination | Use of toxic chlorine gas |
| Mercaptobenzoxazole + Superpalite (Trichloromethyl chloroformate) | 6-Chloro-2-mercaptobenzoxazole | Superpalite, DMF, toluene | 40–70 °C addition, 60–100 °C reaction | Up to 98.2 | High yield, avoids toxic gases, simple workup | More complex reagents, catalyst needed |
Summary and Recommendations
- The most commonly used and reliable preparation method for this compound is the two-step synthesis from 6-amino-m-cresol and chloroacetyl chloride , offering a good balance of yield (88%) and operational simplicity.
- Advanced chlorination methods using chlorine gas or superpalite catalyzed by DMF provide routes to related chlorinated benzoxazoles with higher yields and purity but involve more complex reaction setups and reagents.
- The choice of method depends on scale, available equipment, safety considerations, and desired purity. For industrial or large-scale synthesis, methods avoiding toxic gases (e.g., superpalite method) are preferable.
- The chloromethyl group’s electrophilicity allows further functionalization, making these synthetic routes valuable for producing intermediates in pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)-2-methyl-1,3-benzoxazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoxazoles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 6-(aminomethyl)-2-methyl-1,3-benzoxazole, while oxidation with potassium permanganate can produce 6-(hydroxymethyl)-2-methyl-1,3-benzoxazole.
Scientific Research Applications
6-(Chloromethyl)-2-methyl-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and resins, due to its reactive chloromethyl group.
Biological Studies: Researchers use it to study the interactions of benzoxazole derivatives with biological targets, including enzymes and receptors.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 6-(Chloromethyl)-2-methyl-1,3-benzoxazole and Analogs
Electronic and Reactivity Profiles
- Nitro Group Impact: The nitro (-NO₂) group in 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole significantly lowers the HOMO-LUMO gap (electron-withdrawing effect), enhancing charge transfer properties for optoelectronics .
- Ester vs. Chloromethyl : Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate's ester group (-COOCH₃) increases solubility in polar solvents, contrasting with the hydrophobic methyl group in the target compound .
- Halogen Differences : Bromine in 5-Bromo-2-methyl-1,3-benzoxazole offers a larger atomic radius than chlorine, affecting steric hindrance and Suzuki-Miyaura coupling efficiency .
Research Findings and Mechanistic Insights
Electronic Property Studies
Theoretical studies using Gaussian 03 software revealed that electron-withdrawing groups (e.g., -NO₂) reduce the energy gap (ΔE = LUMO − HOMO) by 1.2–1.5 eV compared to electron-donating groups like -CH₃. For instance, 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole showed a ΔE of 3.8 eV, ideal for photovoltaic applications .
Structural and Crystallographic Data
X-ray diffraction of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole demonstrated steric distortion (C10–C9–C3 angle = 113.4°) due to chloromethyl substituents, highlighting steric repulsion in analogs with bulky groups .
Biological Activity
6-(Chloromethyl)-2-methyl-1,3-benzoxazole is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on various sources.
Chemical Structure and Properties
This compound features a benzene ring fused with an oxazole ring, with notable substituents including a chloromethyl group at the 6-position and a methyl group at the 2-position. These modifications enhance the compound's reactivity and potential applications in medicinal chemistry and organic synthesis .
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of the benzoxazole core : This can be achieved through metal-catalyzed reactions involving ortho-substituted anilines.
- Introduction of substituents : The chloromethyl and methyl groups are introduced via specific halogenation and alkylation reactions .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that benzoxazole derivatives possess antibacterial properties, particularly against Gram-positive bacteria such as Bacillus subtilis. Some derivatives also demonstrate antifungal activity against pathogens like Candida albicans .
Anticancer Potential
The compound shows significant cytotoxic effects on various cancer cell lines. Research indicates that it can selectively target cancer cells while exhibiting lower toxicity towards normal cells. Notably, compounds with similar structures have been shown to affect breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit urease enzymes effectively. The inhibition profiles vary significantly depending on structural modifications, highlighting the importance of SAR in developing more potent analogs .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Key observations include:
- Substituent Effects : The presence of electron-donating or electron-withdrawing groups significantly impacts the compound's efficacy against various biological targets.
- Core Structure Variations : Modifications to the benzoxazole core can lead to enhanced or diminished biological activity. For instance, compounds with additional hydroxyl or methoxy groups often show improved antibacterial properties .
Data Summary
Case Studies
- Anticancer Studies : A study evaluated several benzoxazole derivatives for their anticancer effects. Among them, this compound exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values indicating potent activity.
- Enzyme Inhibition Research : Another study focused on the urease inhibitory activity of various benzoxazole derivatives, including our compound of interest. Results showed that modifications at specific positions could enhance inhibitory potency compared to standard drugs like thiourea .
Q & A
Q. What are the established synthetic routes for 6-(chloromethyl)-2-methyl-1,3-benzoxazole, and what are their key reaction conditions?
Answer: The synthesis of this compound typically involves cyclization or substitution reactions. Two primary methods are:
- Cyclization of 2-amino-6-chlorophenol derivatives : Reacting 2-amino-6-chlorophenol with chloroacetyl chloride in ethanol under reflux yields the benzoxazole core. Subsequent chloromethylation is achieved using formaldehyde and HCl gas in acetic acid .
- Substitution reactions : Starting from pre-formed benzoxazole scaffolds, chloromethyl groups are introduced via nucleophilic substitution. For example, 2-methyl-6-hydroxybenzoxazole reacts with chloromethylating agents (e.g., ClCH₂SO₂Cl) in DMF with K₂CO₃ as a base .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclization | Chloroacetyl chloride, ethanol | 60-75 | Purification of intermediates |
| Substitution | ClCH₂SO₂Cl, DMF, K₂CO₃ | 50-65 | Regioselectivity control |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the chloromethyl (-CH₂Cl) and methyl (-CH₃) groups. The chloromethyl proton resonates at δ 4.6–4.8 ppm (triplet), while aromatic protons appear between δ 7.1–7.9 ppm .
- X-ray Crystallography : Single-crystal studies reveal bond angles and non-covalent interactions. For example, the chloromethyl group in analogs shows a C-Cl bond length of 1.76–1.79 Å and intramolecular Cl⋯H distances of ~3.1 Å, influencing molecular packing .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 181.62 g/mol) and isotopic patterns for chlorine .
Advanced Research Questions
Q. How can researchers optimize the chloromethylation step to mitigate low yields or side reactions?
Answer: Low yields often arise from competing hydrolysis or over-alkylation. Strategies include:
- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis of chloromethylating agents .
- Catalytic Additives : Adding KI (1–2 mol%) enhances reactivity via in situ generation of ICH₂Cl, improving regioselectivity .
- Temperature Control : Maintaining temperatures below 60°C reduces side reactions (e.g., dimerization) .
Q. Example Optimization Protocol :
Dissolve 2-methyl-6-hydroxybenzoxazole (1 eq) in dry DMF.
Add ClCH₂SO₂Cl (1.2 eq) and KI (0.05 eq) at 0°C.
Warm to 40°C for 6 hours, monitoring by TLC.
Quench with ice-water and extract with ethyl acetate.
Yield improves from 50% to 72% under these conditions .
Q. How should conflicting data on biological activity (e.g., antimicrobial vs. inactive results) be addressed?
Answer: Contradictions often stem from assay variability or structural analogs. Methodological solutions include:
- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing to ensure reproducibility .
- Structure-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., nitro or amino derivatives). For example, 4-nitro analogs show enhanced activity due to electron-withdrawing effects .
- Cellular Uptake Studies : Fluorescence tagging (e.g., BODIPY conjugates) can quantify intracellular accumulation differences .
Q. Table 2: Biological Activity Comparison
| Derivative | MIC (μg/mL) E. coli | Notes |
|---|---|---|
| 6-(Chloromethyl)-2-methyl | 32 | Moderate activity |
| 4-Nitro analog | 8 | Enhanced electron deficiency |
| 4-Amino analog | >128 | Reduced membrane permeability |
Q. What computational and experimental approaches guide the design of derivatives targeting specific enzymes (e.g., kinase inhibitors)?
Answer:
- Molecular Docking : Use Schrödinger Maestro or AutoDock to model interactions with ATP-binding pockets. The chloromethyl group’s electrophilicity allows covalent bonding with cysteine residues .
- Pharmacophore Modeling : Identify critical features (e.g., aromaticity, H-bond acceptors) using Phase or MOE. Benzoxazole’s planar structure aligns with kinase hinge regions .
- Kinetic Studies : Pre-incubate derivatives with target enzymes (e.g., EGFR kinase) to measure IC₅₀ shifts, confirming covalent vs. reversible binding .
Q. Example Protocol for Covalent Inhibition :
Synthesize a propargyl-tagged derivative for click chemistry.
Perform pull-down assays with recombinant kinase.
Confirm binding via LC-MS/MS peptide mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
